molecular formula TKSVY₂ B612713 254110-79-7 CAS No. 254110-79-7

254110-79-7

カタログ番号 B612713
CAS番号: 254110-79-7
分子量: 302.93
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 corresponding to amino acids 148-156 of the BRLF1 protein. BRLF1 is a transcriptional activator that binds directly to a GC-rich motif present in some Epstein-Barr virus (EBV) lytic gene promoters.

科学的研究の応用

PET and Drug Research

PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, particularly for understanding the behavioral, therapeutic, and toxic properties of drugs. This imaging technique allows for the assessment of pharmacokinetic and pharmacodynamic events both in humans and animals. High-resolution, small-animal PET cameras introduce imaging in early drug development stages, enabling longitudinal studies and the study of genetically altered animals (Fowler et al., 1999).

Drug-Side Effect Association via Multiple Information Integration

A novel predictor for drug-side effect associations has been developed, utilizing multiple kernels from drug space and side-effect space. This approach, integrating multiple information sources, demonstrates improved performance in predicting drug-side effect associations compared to existing methods (Ding, Tang, & Guo, 2019).

Automatic Construction of Drug-Side Effect Association Knowledge Base

An automatic learning approach has been developed to extract drug-side effect pairs from biomedical literature, increasing the completeness of drug-side effect relationship resources. This method utilizes known drug-side effect associations from FDA drug labels as prior knowledge to extract relevant information from MEDLINE (Xu & Wang, 2014).

Drug Target Identification Using Side-Effect Similarity

This study proposes a method to infer shared targets between two drugs based on phenotypic side-effect similarities. The research shows that side-effect driven drug-drug relations can reveal unexpected drug-target relations, offering new insights into molecular interactions and potential new uses for marketed drugs (Campillos et al., 2008).

Safety Pharmacology and Emerging Concepts

Safety pharmacology (SP) is a vital part of drug development, aiming to identify and predict adverse effects prior to clinical trials. This review outlines current practices and emerging concepts in SP, including frontloading, parallel assessment of core battery studies, and integration of newer approaches for a more comprehensive understanding of potential adverse effects associated with test compounds (Hamdam et al., 2013).

特性

CAS番号

254110-79-7

製品名

254110-79-7

分子式

TKSVY₂

分子量

302.93

配列

One Letter Code: RVRAYTYSK

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。